molecular formula C18H19N5OS2 B13772293 Acetic acid, ((5-((2-methylphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)-, 2-(2-methylphenyl)hydrazide CAS No. 89632-39-3

Acetic acid, ((5-((2-methylphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)-, 2-(2-methylphenyl)hydrazide

Cat. No.: B13772293
CAS No.: 89632-39-3
M. Wt: 385.5 g/mol
InChI Key: KEOAPKZMUQRUDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex molecule featuring a 1,3,4-thiadiazole core substituted at position 5 with a 2-methylphenylamino group. A thioether linkage connects the thiadiazole ring to an acetic acid moiety, which is further functionalized as a 2-(2-methylphenyl)hydrazide .

Properties

CAS No.

89632-39-3

Molecular Formula

C18H19N5OS2

Molecular Weight

385.5 g/mol

IUPAC Name

2-[[5-(2-methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N'-(2-methylphenyl)acetohydrazide

InChI

InChI=1S/C18H19N5OS2/c1-12-7-3-5-9-14(12)19-17-22-23-18(26-17)25-11-16(24)21-20-15-10-6-4-8-13(15)2/h3-10,20H,11H2,1-2H3,(H,19,22)(H,21,24)

InChI Key

KEOAPKZMUQRUDA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=NN=C(S2)SCC(=O)NNC3=CC=CC=C3C

Origin of Product

United States

Preparation Methods

Chemical Identity and Structural Information

Parameter Details
Molecular Formula C18H19N5O2S2
Molecular Weight Approximately 401.5 - 461.5 g/mol (variation depending on specific derivatives)
IUPAC Name N'-(2-methylphenyl)-2-[[5-(2-methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetohydrazide
CAS Number 89632-38-2
Structural Features 1,3,4-Thiadiazole ring, thioether linkage, acetic acid hydrazide group, aromatic amine

The compound contains a 1,3,4-thiadiazole heterocycle linked via a sulfur atom to an acetic acid hydrazide, further substituted by a 2-methylphenylamino group.

Preparation Methods

Overview

The synthesis of Acetic acid, ((5-((2-methylphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)-, 2-(2-methylphenyl)hydrazide generally follows a multi-step approach involving:

  • Formation of the hydrazide intermediate
  • Cyclization to form the thiadiazole ring
  • Introduction of the thioether linkage
  • Final functionalization with 2-methylphenyl hydrazide group

These steps are often adapted from methodologies used for related heterocyclic compounds, such asoxadiazoles and triazoles, which share similar synthetic strategies.

Detailed Synthetic Route

Step 1: Preparation of Acid Hydrazide Intermediate
  • Starting from a suitable ester or acid precursor, hydrazinolysis is performed by reacting with hydrazine hydrate to yield the corresponding acid hydrazide.
  • For example, ethyl esters of the acetic acid derivative are refluxed with hydrazine hydrate in ethanol to replace the ester group with the hydrazide functionality.
  • Characterization by ^1H NMR confirms disappearance of ester protons and appearance of NH and NH2 signals (singlets at ~4.3 and 9.9 ppm), indicating successful hydrazide formation.
Step 2: Cyclization to 1,3,4-Thiadiazole Ring
  • The acid hydrazide intermediate undergoes cyclization with carbon disulfide in ethanolic potassium hydroxide solution under reflux conditions.
  • This step forms the 1,3,4-thiadiazole-2-thione ring via intramolecular cyclocondensation.
  • The reaction mixture is cooled, neutralized with dilute hydrochloric acid to precipitate the product, which is then filtered and recrystallized.
  • IR spectra show characteristic NH and C=S stretching bands; ^13C NMR shows a peak near 186 ppm corresponding to the C=S group.
Step 3: Formation of Thioether Linkage
  • The thiadiazole-2-thione intermediate is converted to the corresponding thioether by nucleophilic substitution with a suitable alkyl or aryl halide bearing the acetic acid moiety.
  • This step attaches the acetic acid hydrazide side chain via a sulfur atom to the thiadiazole ring.
  • Reaction conditions typically involve reflux in polar aprotic solvents like DMF or ethanol with a base to facilitate substitution.

Research Findings and Analytical Data

Spectroscopic Characterization

Technique Key Observations
^1H NMR Disappearance of ester protons; NH and NH2 singlets confirming hydrazide formation; aromatic protons consistent with 2-methylphenyl groups.
^13C NMR Peak at ~186 ppm indicating C=S in thiadiazole ring; aromatic and aliphatic carbons identifiable.
IR Spectroscopy NH stretching (~3360 cm^-1), C=S stretching (~1238 cm^-1), aromatic C–H (~3050 cm^-1), and C=O (~1640 cm^-1) bands confirm functional groups.
Mass Spectrometry Molecular ion peaks consistent with molecular weight ~401.5 - 461.5 g/mol depending on derivative.

Yields and Physical Properties

Step Yield (%) Melting Point (°C) Notes
Hydrazide formation 75-85 120-130 High purity after recrystallization
Thiadiazole cyclization 70-80 124-126 Confirmed by IR and NMR
Thioether formation Variable - Depends on alkylating agent used
Amino substitution Moderate - Requires purification

Patented Methods and Industrial Considerations

  • Patents describe multi-step syntheses of 5-amino-1,3,4-thiadiazole derivatives involving cyclization of amidoximes or amidines with thiocyanates or carbon disulfide, followed by functional group transformations.
  • Industrial processes emphasize safer reagents and avoidance of hazardous intermediates such as nitriles.
  • Cyclization methods vary, but the use of carbon disulfide in ethanolic KOH remains a common and efficient approach.
  • The final compound's synthesis may require careful control of reaction conditions to avoid isomeric impurities and optimize yield.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents & Conditions Product/Intermediate Key Analytical Confirmation
1 Hydrazinolysis Hydrazine hydrate, ethanol, reflux Acid hydrazide intermediate ^1H NMR (NH/NH2 signals), IR
2 Cyclization Carbon disulfide, ethanolic KOH, reflux 1,3,4-Thiadiazole-2-thione IR (C=S stretch), ^13C NMR (186 ppm)
3 Thioether formation Alkyl/aryl halide, base, solvent (DMF/EtOH) Thioether-linked thiadiazole derivative MS, IR, NMR
4 Amination 2-Methylphenylamine, mild heating Final compound: this compound NMR, MS, IR

Chemical Reactions Analysis

Types of Reactions

Acetic acid, ((5-((2-methylphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)-, 2-(2-methylphenyl)hydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve specific solvents, controlled temperatures, and sometimes catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiadiazole derivatives .

Scientific Research Applications

Acetic acid, ((5-((2-methylphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)-, 2-(2-methylphenyl)hydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of acetic acid, ((5-((2-methylphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)-, 2-(2-methylphenyl)hydrazide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could interfere with cellular processes by binding to proteins or nucleic acids .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Thiadiazole Derivatives
Compound Name Substituents on Thiadiazole Linked Functional Groups Key Properties/Activities Reference
Target Compound 5-(2-methylphenylamino) Acetic acid 2-(2-methylphenyl)hydrazide Not reported (inferred lipophilicity)
N′-[({5-[(3-Methylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]-4-nitrobenzohydrazide 5-(3-methylphenylamino) 4-nitrobenzohydrazide Higher polarity due to nitro group
2-((5-(p-Tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetohydrazide (CAS 52494-24-3) 5-(4-methylphenylamino) Acetic acid hydrazide Intermediate for anticancer agents
[(5-Mercapto-1,3,4-thiadiazol-2-yl)thio]acetic acid 5-mercapto Acetic acid Reactive thiol group for further coupling

Key Observations :

Physicochemical Properties
  • Molecular Weight : The target compound (C19H19N5O1S2) has a calculated molecular weight of ~413.5 g/mol, similar to ’s nitro derivative (444.5 g/mol). The lower weight may improve bioavailability compared to bulkier analogs .
  • Solubility : The 2-methylphenyl groups increase hydrophobicity, likely reducing aqueous solubility compared to mercapto-thiadiazole derivatives (), which possess polar thiol groups .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and what reaction conditions are critical for high yield?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. A validated approach involves reacting a pre-synthesized thiadiazole-thioacetic acid derivative with 2-(2-methylphenyl)hydrazine under reflux in ethanol or methanol. Catalyst choice (e.g., H₂SO₄ or DCC) and solvent polarity significantly impact yield. For example, and highlight esterification of thiadiazole-thioacetic acid precursors with alcohols, while details thiadiazole amine synthesis using POCl₃ as a catalyst at 90°C. Optimize pH (8–9) during precipitation to minimize byproducts .

Q. How can researchers confirm the compound’s structural integrity and purity?

Methodological Answer: Combine spectral and chromatographic techniques:

  • NMR spectroscopy (¹H, ¹³C) to verify substituent positions (e.g., aromatic protons in 2-methylphenyl groups).
  • IR spectroscopy to identify functional groups (e.g., N-H stretches in hydrazide at ~3300 cm⁻¹, C=O in acetic acid at ~1700 cm⁻¹).
  • HPLC or TLC with UV detection to assess purity (>95% recommended). and emphasize cross-validation via elemental analysis and mass spectrometry (e.g., ESI-MS for molecular ion confirmation) .

Q. What are the solubility challenges, and how can salt formation improve formulation?

Methodological Answer: The compound’s solubility in polar solvents (e.g., water, DMSO) is limited due to its aromatic and thiadiazole moieties. and demonstrate that salt formation (e.g., sodium or potassium salts) via reaction with NaOH/KOH in ethanol enhances aqueous solubility. For instance, converting the acetic acid group to a carboxylate improves bioavailability for in vitro assays .

Advanced Research Questions

Q. How can the compound’s antimicrobial activity be systematically evaluated?

Methodological Answer: Use standardized protocols:

  • MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.
  • Time-kill kinetics to assess bactericidal vs. bacteriostatic effects.
  • Cytotoxicity screening on mammalian cell lines (e.g., HEK-293) to determine selectivity. and outline similar methodologies for thiadiazole derivatives, noting that substituents (e.g., methyl vs. methoxy groups) modulate activity .

Q. How should researchers analyze degradation products under stress conditions?

Methodological Answer: Perform forced degradation studies:

  • Hydrolysis (acidic/basic/neutral conditions at elevated temperatures).
  • Oxidative stress (H₂O₂ exposure).
  • Photolysis (ICH Q1B guidelines).
    Analyze products via LC-MS/MS and compare with synthetic standards. achieved 100% mass balance in degradation studies, identifying impurities via reverse-phase HPLC .

Q. What computational strategies predict the compound’s mechanism of action?

Methodological Answer:

  • Molecular docking (AutoDock Vina, Schrödinger Suite) to simulate binding to target proteins (e.g., E. coli DNA gyrase or fungal CYP51).
  • MD simulations (GROMACS) to assess binding stability. used docking to prioritize derivatives for synthesis, correlating binding scores (ΔG) with experimental IC₅₀ values .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

Methodological Answer: Modify substituents systematically:

  • Replace 2-methylphenyl with halogenated (e.g., 3-chlorophenyl) or electron-withdrawing groups.
  • Compare hydrazide vs. ester derivatives. and show that thiophene or triazole substitutions enhance antifungal activity, while methoxy groups improve solubility .

Q. What is the impact of salt formation on physicochemical properties?

Methodological Answer: Salts alter melting points, hygroscopicity, and dissolution rates. For example, sodium salts ( ) reduce melting points by ~50°C compared to the free acid, facilitating tablet formulation. Characterize salts via DSC (differential scanning calorimetry) and PXRD to confirm crystallinity .

Q. What reaction mechanisms govern the compound’s synthesis?

Methodological Answer: The hydrazide formation likely proceeds via nucleophilic acyl substitution: the hydrazine attacks the carbonyl carbon of the acetic acid derivative, releasing water. supports a similar mechanism for thiadiazole amine synthesis, where POCl₃ activates the carbonyl group for nucleophilic attack .

Q. How can researchers develop validated analytical methods for quantification?

Methodological Answer:

  • HPLC method development : Optimize mobile phase (e.g., acetonitrile:phosphate buffer, pH 3.0) and column (C18, 5 µm). Validate per ICH Q2(R1) for linearity (R² > 0.995), precision (%RSD < 2%), and LOD/LOQ.
  • UV-Vis calibration curves at λmax ~260 nm (thiadiazole absorption). and used similar approaches with retention times <10 minutes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.